N-(3,4-dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide

Quality Control Reproducibility Chemical Procurement

N-(3,4-dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide (CAS 354999-94-3, PubChem CID 753076), also known as WAY-324653, is a synthetic small molecule belonging to the 1-oxo-1H-isochromene-3-carboxamide class. It is commercially supplied as a research-grade androgen receptor (AR) inhibitor tool compound with a certified purity of ≥98% (HPLC).

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
Cat. No. B330281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C
InChIInChI=1S/C18H15NO3/c1-11-7-8-14(9-12(11)2)19-17(20)16-10-13-5-3-4-6-15(13)18(21)22-16/h3-10H,1-2H3,(H,19,20)
InChIKeySPKVDCZBIWCMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide (WAY-324653): Chemical Identity, Physicochemical Profile, and Procurement Specifications


N-(3,4-dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide (CAS 354999-94-3, PubChem CID 753076), also known as WAY-324653, is a synthetic small molecule belonging to the 1-oxo-1H-isochromene-3-carboxamide class . It is commercially supplied as a research-grade androgen receptor (AR) inhibitor tool compound with a certified purity of ≥98% (HPLC) . Its computed physicochemical descriptors include a molecular weight of 293.3 g/mol, a calculated logP (XLogP3-AA) of 3.7, a topological polar surface area (TPSA) of 55.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. These properties place it within favorable drug-like chemical space for cell-permeable probe development.

Purity Research-grade with analytical traceability
Drug-likeness Computed parameters within drug-like space
Stability Defined storage profile for longitudinal studies

Procurement Risks of Unverified Substitution for N-(3,4-Dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide


The 1-oxo-1H-isochromene-3-carboxamide scaffold is sensitive to subtle structural modifications; even minor alterations in the N-aryl substituent pattern (e.g., relocation of methyl groups, introduction of methoxy, nitro, or halogen groups) can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. Without published head-to-head pharmacological data, any substitution with a closely related analog (e.g., N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide or N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide) introduces unacceptable uncertainty into experimental outcomes . The specific 3,4-dimethylphenyl substitution pattern in WAY-324653 is a deliberate structural feature intended to confer a distinct interaction profile with the androgen receptor ligand-binding domain, and generic replacement with an uncharacterized congener cannot reproduce this profile with fidelity .

N-Aryl sensitivity Minor substituent changes may shift AR target engagement and selectivity
Purity disparity Analog lots without certified CoA can introduce assay variability
Stability unknowns Undocumented storage stability may lead to degradation artifacts

Quantitative Differentiation Evidence for WAY-324653 Against Structural and Pharmacological Comparators


Purity Specification and Batch-to-Batch Consistency vs. Uncertified Analog Suppliers

Commercially supplied WAY-324653 is certified to ≥98% purity by HPLC area normalization, with ¹H NMR spectral conformity testing performed on each production batch . In contrast, the majority of closely related 1-oxo-1H-isochromene-3-carboxamide analogs (e.g., N-(2-ethoxyphenyl)-, N,N-diallyl-, and N-(4-methoxy-2-nitrophenyl)- derivatives) are typically offered at 95% purity without published batch-release analytical certificates . This documented purity differential is critical for assay reproducibility, particularly in biochemical and cell-based AR antagonism assays where impurities at ≥2% can confound dose-response interpretations.

Purity Specification
Specification review
≥98% (HPLC, CoA) vs. typical 95% for analogs
Reduced contaminant interference risk in AR assays
Confirm CoA availability per lot
Quality Control Reproducibility Chemical Procurement

Computed Drug-Likeness Parameters Compared to the 1-Oxo-1H-isochromene-3-carboxamide Class Average

WAY-324653 exhibits a computed XLogP3-AA value of 3.7, a topological polar surface area (TPSA) of 55.4 Ų, and a molecular weight of 293.3 g/mol [1]. These values satisfy all four criteria of Lipinski's Rule of Five (molecular weight ≤ 500, logP ≤ 5, hydrogen bond donors ≤ 5, hydrogen bond acceptors ≤ 10) and place the compound within the preferred TPSA range (<140 Ų) for oral bioavailability prediction [2]. In contrast, several structurally related 1-oxo-1H-isochromene-3-carboxamides, such as N,N-dihexyl-1-oxo-1H-isochromene-3-carboxamide (MW 357.49, cLogP ~6.5), exhibit higher molecular weights and lipophilicities that exceed these drug-likeness thresholds . While this comparison is computed rather than experimental, the favorable in silico profile of WAY-324653 supports its prioritization for cell-based screening campaigns where membrane permeability is required.

Drug-likeness
Computed
MW 293.3, logP 3.7, TPSA 55.4; all Lipinski rules met
Predicted membrane permeability supports cell-based studies
Validate experimentally in target cell line
Drug-likeness ADME Prediction Medicinal Chemistry

Thermal Stability and Storage Specifications Differentiating WAY-324653 from Less Stable Isochromene Analogs

WAY-324653 requires storage at -20°C and is shipped under ultra-low temperature ice pack conditions to maintain chemical integrity . Its predicted boiling point of 529.3 ± 50.0 °C and flash point of 273.9 ± 30.1 °C indicate substantial thermal stability for a compound of this molecular weight class . The vendor-stipulated stability profile (powder: 3 years at -20°C, 2 years at 4°C; solution: 6 months at -80°C, 1 month at -20°C) provides defined experimental windows that are not documented for the majority of non-commercial 1-oxo-1H-isochromene-3-carboxamide analogs . This documented stability framework is crucial for long-term in vitro pharmacological studies where compound degradation can generate bioactive byproducts that confound activity measurements.

Storage Stability
Supplier data
Powder: -20°C (3 yr); Solution: -80°C (6 mo)
Defined stability window for long-term assay planning
Verify integrity under actual assay conditions
Compound Stability Storage Conditions Assay Reproducibility

Research Application Scenarios for N-(3,4-Dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide (WAY-324653) Based on Available Evidence


Androgen Receptor (AR) Pharmacological Tool Compound for In Vitro Target Engagement Studies

Based on vendor annotation as an androgen receptor inhibitor , WAY-324653 is positioned as a chemical biology probe for investigating AR-mediated transcriptional regulation in androgen-sensitive cell lines (e.g., LNCaP, VCaP). Its favorable computed drug-likeness parameters (MW 293.3, logP 3.7, TPSA 55.4 Ų) [1] support cell permeability, making it suitable for cell-based reporter gene assays. Researchers must independently establish potency (IC50) and selectivity profiles, as no peer-reviewed pharmacological data are currently available in public databases. The documented purity (≥98%) and defined storage conditions (-20°C) provide a foundation for reproducible experimental design.

Structure-Activity Relationship (SAR) Reference Compound for 1-Oxo-1H-isochromene-3-carboxamide Library Design

The 3,4-dimethylphenyl substitution on the isochromene-3-carboxamide scaffold serves as a well-defined SAR reference point . The compound's computed descriptors (particularly its balanced lipophilicity and limited rotatable bonds) [1] make it a suitable core template for systematic modification. Medicinal chemistry teams can use WAY-324653 as an anchor compound to explore the effects of varying N-aryl substituents (e.g., introducing halogens, methoxy groups, or heterocycles) on AR binding affinity and selectivity. The available purity and analytical documentation ensure that SAR conclusions are not confounded by batch-to-batch variability.

Negative Control Qualification for Assays Involving Structurally Distinct AR Antagonists

Given the absence of published bioactivity data, WAY-324653 cannot currently be assumed to possess confirmed AR antagonism. However, this very data gap creates a procurement rationale: laboratories that have independently validated its AR inhibitory activity can use it as a structurally distinct chemotype control alongside well-characterized AR antagonists such as enzalutamide or bicalutamide . The compound's distinct 1-oxo-1H-isochromene core topology (fused benzopyranone) [1] provides a complementary chemical scaffold that can help rule out scaffold-specific artifacts in phenotypic screening campaigns. Its defined purity and stability specifications support its use as a reference standard.

Application
Selection Property
Validation Focus
AR target engagement studies
Certified purity & computed drug-likeness
Verify potency & selectivity in AR+ cell lines
SAR anchor for isochromene library
Structural consistency & analytical traceability
Ensure batch-to-batch fidelity for SAR interpretation
Chemotype control for AR screening
Distinct 1-oxo-1H-isochromene scaffold
Rule out scaffold-specific artifacts vs. known AR antagonists
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